Chemical and physical properties of Piperidine,1,1'-(1,3-propanediyl)bis-
Chemical and physical properties of Piperidine,1,1'-(1,3-propanediyl)bis-
An In-Depth Technical Guide to Piperidine, 1,1'-(1,3-propanediyl)bis-
Introduction: The Architectural Significance of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the piperidine heterocycle stands out as a "privileged scaffold."[1] Its prevalence in over twenty classes of pharmaceuticals underscores its importance, offering a robust, three-dimensional structure that can enhance metabolic stability, improve pharmacokinetic properties, and reduce toxicity.[1][2] This guide focuses on a specific, bifunctional derivative: Piperidine, 1,1'-(1,3-propanediyl)bis- . This molecule, featuring two piperidine rings linked by a flexible three-carbon chain, represents a quintessential building block for creating bivalent ligands, complex drug architectures, and novel coordination compounds.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of this compound's core chemical and physical properties, a validated synthetic pathway, and insights into its application potential, grounded in established scientific principles.
Section 1: Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of all chemical research. Piperidine, 1,1'-(1,3-propanediyl)bis- is known by several synonyms, which can be critical when searching databases and literature.
Chemical Structure
The molecule's structure consists of two saturated six-membered piperidine rings, with their nitrogen atoms connected to the first and third carbons of a propane chain.
Caption: Molecular structure of 1,3-Di(piperidin-1-yl)propane.
Key Identifiers and Properties
The following table summarizes the essential data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | Piperidine, 1,1'-(1,3-propanediyl)bis- | [3] |
| CAS Number | 31951-46-9 | [3] |
| Molecular Formula | C₁₃H₂₆N₂ | [3] |
| Molecular Weight | 210.37 g/mol | [3] |
| Common Synonyms | 1,3-Di(piperidin-1-yl)propane, 1,1'-Trimethylenedipiperidine | [3] |
| Appearance | Data not available; related compounds are white to pale yellow solids. | [4] |
| Solubility | Data not available; expected to be soluble in water and polar organic solvents. | [4][5] |
| Storage | 2-8°C, Refrigerator | [3] |
Section 2: Spectroscopic Profile
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¹H NMR: The proton NMR spectrum would be characterized by signals corresponding to the piperidine rings and the central propane linker. We would expect to see:
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Multiple overlapping multiplets in the range of δ 1.4-1.7 ppm for the C3, C4, and C5 methylene protons of the piperidine rings.
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A multiplet around δ 2.3-2.5 ppm for the four methylene protons adjacent to the nitrogen atoms in the piperidine rings (C2 and C6).
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A multiplet for the central methylene group (C2) of the propane linker.
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A triplet for the two methylene groups of the propane linker attached to the nitrogens (C1 and C3).
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-
¹³C NMR: The carbon spectrum would display a limited number of signals due to the molecule's symmetry. Expected signals would include:
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Three distinct signals for the piperidine ring carbons.
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Two signals for the propane linker carbons (one for the terminal carbons and one for the central carbon).
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-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations. For the related compound 1,3-bis(4-piperidyl)propane, these are observed in the 2920-2856 cm⁻¹ region.[6] C-N stretching modes are typically observed around 1180-1100 cm⁻¹.[6]
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 210.[7] Fragmentation patterns would likely involve cleavage of the propane chain and fragmentation of the piperidine rings.
Section 3: Synthesis and Reactivity
Proposed Synthetic Protocol: Nucleophilic Dialkylation
The most direct and industrially scalable synthesis for this compound is the nucleophilic substitution reaction between piperidine and a 1,3-dihalopropane, such as 1,3-dibromopropane. The causality behind this choice is the high nucleophilicity of the secondary amine of piperidine and the presence of two electrophilic centers on the alkyl halide.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Steps:
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and magnetic stirrer is charged with piperidine (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in a polar aprotic solvent such as acetonitrile.
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Reagent Addition: 1,3-Dibromopropane (1.0 equivalent) is added dropwise to the stirred suspension at ambient temperature. The use of a slight excess of piperidine helps to minimize the formation of mono-alkylated and quaternary ammonium salt byproducts.
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Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Isolation: Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
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Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield Piperidine, 1,1'-(1,3-propanediyl)bis- as the final product.
Chemical Reactivity
As a ditertiary amine, the molecule is a moderately strong base. The two nitrogen atoms can act as proton acceptors or as nucleophiles. The compound will react exothermically with acids to form salts.[8] Its bidentate nature makes it an excellent chelating ligand for various metal ions, forming stable coordination complexes.[9]
Section 4: Applications in Drug Discovery and Materials Science
The true value of this compound lies in its architectural utility. The piperidine rings provide proven pharmacophores while the propane linker offers conformational flexibility.
Caption: Logical roles of the compound in different scientific fields.
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Bivalent Ligand Design: The 1,3-propanediyl linker is ideal for connecting two distinct pharmacophores. This strategy is employed to design molecules that can simultaneously engage two binding sites on a single protein or bridge two separate proteins, often leading to enhanced potency and selectivity.
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Scaffold for Focused Libraries: The compound serves as a versatile starting point for creating libraries of molecules for high-throughput screening. The piperidine rings can be further functionalized to explore structure-activity relationships (SAR) systematically.[2]
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Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center.[9] The resulting metal complexes can have applications in catalysis, for instance, in cross-coupling reactions or hydrogenations.
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for Piperidine, 1,1'-(1,3-propanediyl)bis-. Therefore, a conservative approach based on the hazards of the parent compound, piperidine, is mandatory.
| Hazard Category | Description | Precautionary Measures |
| Flammability | Assumed to be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[10] |
| Corrosivity | Expected to cause severe skin burns and eye damage. Risk of blindness. | Wear appropriate protective gloves, clothing, and eye/face protection. Work in a chemical fume hood.[10] |
| Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Do not breathe mist/vapors. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling.[11] |
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][12]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Handling and Storage: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood. Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives and flammables.[10]
Conclusion
Piperidine, 1,1'-(1,3-propanediyl)bis- is more than a simple chemical; it is a versatile and powerful tool for scientific innovation. Its well-defined structure, predictable reactivity, and bifunctional nature make it an invaluable scaffold in the rational design of new pharmaceuticals and advanced materials. Understanding its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
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ResearchGate. (n.d.). Molecular structure and vibrational spectra of 1,3-bis(4-piperidyl)propane by quantum chemical calculations. Retrieved from [Link]
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NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. NIST WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Retrieved from [Link]
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Studia Universitatis Moldaviae. (2023). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Retrieved from [Link]
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PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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